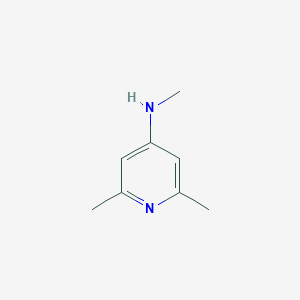

N,2,6-三甲基吡啶-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N,2,6-trimethylpyridin-4-amine” is a chemical compound with the molecular formula C8H12N2 and a molecular weight of 136.19 . It is also known by other names such as 4-Pyridinamine, N,2,6-trimethyl- .

Synthesis Analysis

The synthesis of aminopyridine derivatives has been studied extensively . A novel series of 2/6-aryl/heteroaryl substituted-N-(6-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine analogues have been synthesized from dichloropyrimidines by an initial substitution followed by Suzuki coupling with boronic acids or esters .

Molecular Structure Analysis

The molecular structure of “N,2,6-trimethylpyridin-4-amine” consists of a pyridine ring with three methyl groups and one amine group attached to it .

Physical And Chemical Properties Analysis

“N,2,6-trimethylpyridin-4-amine” has a boiling point of 226.0±35.0°C . It should be stored in a tightly closed container, in a cool and dry place .

科学研究应用

Catalyst in Organic Synthesis

N,2,6-trimethylpyridin-4-amine, also known as N,N-Dimethylpyridin-4-amine (DMAP), has been used as a catalyst in organic synthesis . It has been used in the synthesis of new ionic liquids (ILs) which are efficient catalysts for the facile synthesis of indoles (via Fischer indole synthesis), and 1H-tetrazoles (via click chemistry) . The method is environmentally friendly, requiring only minimum catalyst loading .

Green Alternative to Traditional Solvents

The use of ionic liquids (ILs) as a green alternative to traditional solvents in organic synthesis has increased in recent years . N,N-Dimethylpyridin-4-amine (DMAP) based ionic liquids (ILs) have been reported to be used as such green alternatives .

Temperature Dependent Reactions

Thermal studies (TGA, DTG and DSC) of DMAP-ILs have been carried out to elicit their stability for temperature dependent reactions .

Molecular Dynamics Simulations

Application of molecular dynamics simulations provided valuable insights into the structural and transport properties of these ionic liquids . An MP2 method was applied to evaluate the stability of the compound via binding energy calculations .

Anti-inflammatory Activities

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines have been reported . Synthesis and TNF-α-inhibitory activity of several N-2,4-pyrimidine-N-phenyl-N ′-phenyl ureas were reported . Most of the synthesized derivatives exhibited potent inhibitory effects versus the LPS-activated TNF-α generation .

安全和危害

作用机制

Target of Action

N,2,6-Trimethylpyridin-4-amine is a pyrimidine derivative . Pyrimidines are known to have a range of pharmacological effects including anti-inflammatory activities . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Mode of Action

Pyrimidines generally exert their effects by inhibiting the expression and activities of certain vital inflammatory mediators .

Biochemical Pathways

It is known that pyrimidines, including n,2,6-trimethylpyridin-4-amine, are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (nad), its reduced form nadh, its phosphate parent nadp, and the reduced form nadph, collectively referred to as nad(p)(h) .

Pharmacokinetics

It’s known that the compound has a predicted boiling point of 2260±350 °C and a predicted density of 1011±006 g/cm3 .

Action Environment

It’s known that the compound should be stored at 2-8°c and protected from light .

属性

IUPAC Name |

N,2,6-trimethylpyridin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-6-4-8(9-3)5-7(2)10-6/h4-5H,1-3H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAJRZAKFGHYSOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)C)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30440955 |

Source

|

| Record name | N,2,6-trimethylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

193690-76-5 |

Source

|

| Record name | N,2,6-trimethylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-(-)-2-[2-(Diphenylphosphino)phenyl]-4-phenyl-2-oxazoline](/img/structure/B62285.png)

![1-[4-(2,6-Dimethylmorpholin-4-yl)-3-nitrophenyl]ethan-1-one](/img/structure/B62292.png)